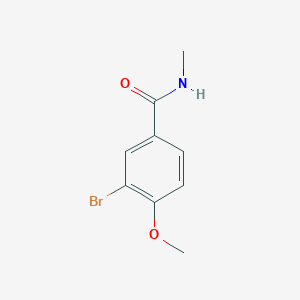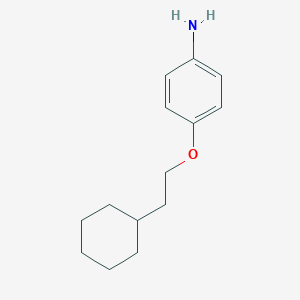![molecular formula C14H17N3O3 B183879 [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid CAS No. 886851-65-6](/img/structure/B183879.png)
[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid
Vue d'ensemble
Description
[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid is a synthetic organic compound that features a benzimidazole core linked to a morpholine ring via a methylene bridge, with an acetic acid functional group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Mécanisme D'action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation can result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on the wide range of biological activities associated with indole derivatives, it can be inferred that this compound likely has diverse effects at the molecular and cellular level . These could include modulation of receptor activity, alteration of signal transduction pathways, and changes to gene expression, among others .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid typically involves multi-step organic reactions. A common route might include:
Formation of Benzimidazole Core: Starting from o-phenylenediamine and carboxylic acids or their derivatives.
Attachment of Morpholine Ring: Using a nucleophilic substitution reaction where the benzimidazole core reacts with a morpholine derivative.
Introduction of Acetic Acid Group: This could be achieved through carboxylation reactions or by using acetic anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the morpholine ring.
Reduction: Reduction reactions could target the benzimidazole ring or any reducible functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the benzimidazole or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions could introduce various functional groups onto the benzimidazole or morpholine rings.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as inhibitors of enzymes that recognize benzimidazole or morpholine structures.
Receptor Binding: Exploration as ligands for various biological receptors.
Medicine
Drug Development: Investigation as potential therapeutic agents for various diseases, including cancer, infections, and neurological disorders.
Industry
Chemical Synthesis: Use as intermediates in the synthesis of more complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are used as antiparasitic agents.
Morpholine Derivatives: Compounds like fenpropimorph, used as fungicides.
Uniqueness
[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]acetic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other benzimidazole or morpholine derivatives.
Propriétés
IUPAC Name |
2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-14(19)10-17-12-4-2-1-3-11(12)15-13(17)9-16-5-7-20-8-6-16/h1-4H,5-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEIPEJRELBPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424638 | |
| Record name | {2-[(Morpholin-4-yl)methyl]-1H-benzimidazol-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-65-6 | |
| Record name | {2-[(Morpholin-4-yl)methyl]-1H-benzimidazol-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B183797.png)
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)

![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)


![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)





